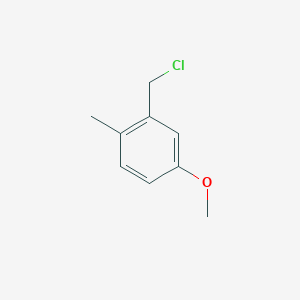

2-(chloromethyl)-4-methoxy-1-methylbenzene

Description

Contextualization of Halogenated and Alkoxy-Substituted Aromatic Compounds in Organic Synthesis

Halogenated aromatic compounds are pivotal intermediates in a vast array of synthetic transformations. The halogen atom, typically chlorine or bromine, can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of pharmaceuticals, agrochemicals, and advanced materials.

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are strong electron-donating groups through resonance, which significantly impacts the reactivity of the aromatic ring. They activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. rsc.org Furthermore, the presence of an alkoxy group can influence the properties of the final molecule, such as its solubility, lipophilicity, and biological activity. The combination of a halogen and an alkoxy group on an aromatic ring, as seen in 2-(chloromethyl)-4-methoxy-1-methylbenzene, creates a molecule with a unique and valuable reactivity profile.

Research Imperatives for this compound: A Focus on Structure-Reactivity Relationships

The specific arrangement of substituents in this compound—a chloromethyl group ortho to a methyl group and para to a methoxy group—presents a compelling case for detailed structure-reactivity studies. The chloromethyl group is a reactive benzylic halide, susceptible to nucleophilic substitution reactions. ucalgary.ca The rate and mechanism of these substitutions (SN1 or SN2) are influenced by the electronic effects of the other ring substituents. youtube.com

The electron-donating methoxy group at the para position is expected to stabilize a developing positive charge at the benzylic carbon through resonance, potentially favoring an SN1-type mechanism. youtube.com Conversely, the ortho-methyl group can exert both a weak electron-donating inductive effect and a steric effect, which could influence the approach of a nucleophile and thus impact the reaction rate. acs.org A thorough investigation into the kinetics of nucleophilic substitution reactions of this compound would provide valuable data for understanding the interplay of these electronic and steric factors.

Delineation of Academic Research Objectives and Scope

The unique substitution pattern of this compound warrants a focused academic investigation to fully elucidate its chemical properties and synthetic potential. The primary research objectives would be:

Synthesis and Characterization: To develop and optimize a high-yield synthetic route to this compound and to comprehensively characterize the compound using modern spectroscopic techniques.

Kinetic Studies: To perform detailed kinetic studies of its nucleophilic substitution reactions with a variety of nucleophiles to quantify the influence of the ortho-methyl and para-methoxy substituents on the reaction rate and mechanism. quizlet.com

Computational Modeling: To employ computational chemistry methods to model the transition states of its reactions and to correlate theoretical predictions with experimental kinetic data.

Exploration of Synthetic Utility: To explore the use of this compound as a key intermediate in the synthesis of novel, more complex organic molecules with potential applications in medicinal chemistry or materials science.

The scope of this research would be confined to the fundamental organic chemistry of the compound, focusing on its synthesis, characterization, and reactivity.

Detailed Research Findings

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on data for analogous compounds and from computational predictions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H11ClO | sigmaaldrich.com |

| Molecular Weight | 170.64 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 7048-41-1 | scbt.com |

Predicted Spectroscopic Data

While experimental spectra are not readily found, predicted data provides valuable insight into the compound's structure.

Predicted Mass Spectrometry Data (m/z)

| Adduct | Predicted m/z |

| [M+H]+ | 171.05712 |

| [M+Na]+ | 193.03906 |

| [M-H]- | 169.04256 |

| [M+NH4]+ | 188.08366 |

| [M+K]+ | 209.01300 |

| [M]+ | 170.04929 |

| Data sourced from PubChem CID 4962401 uni.lu |

Synthesis

A plausible synthetic route to this compound would involve the chloromethylation of 1-methoxy-4-methylbenzene. A general procedure for the chloromethylation of a similar compound, 4-chloro-1-methoxybenzene, involves treating the corresponding alcohol with thionyl chloride. google.com A similar approach starting from (4-methoxy-2-methylphenyl)methanol would be a logical starting point for the synthesis of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHKPPMSUZKBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for 2 Chloromethyl 4 Methoxy 1 Methylbenzene

Direct Halomethylation Strategies

Direct halomethylation involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 3-methylanisole (B1663972) with a chloromethyl group (-CH₂Cl). The methoxy (B1213986) and methyl groups on the ring are ortho- and para-directing, and the substitution is expected to occur at the position ortho to the methyl group and para to the methoxy group, which is the C2 position, due to steric and electronic influences.

A classic method for chloromethylation is the Blanc-Quelet reaction, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. For an activated substrate like 3-methylanisole, the reaction proceeds via the in-situ formation of a highly reactive electrophile, the hydroxymethyl cation ([CH₂OH]⁺) or a related species.

The presumed mechanism involves the protonation of formaldehyde by HCl, followed by the attack of the aromatic ring to form a benzylic alcohol intermediate, (4-methoxy-2-methylphenyl)methanol. This intermediate is then rapidly converted to the final chloride by reaction with another molecule of HCl.

Reaction Scheme:

3-methylanisole + HCHO + HCl → 2-(chloromethyl)-4-methoxy-1-methylbenzene + H₂O

While effective for many activated aromatic compounds, this method can be associated with the formation of side products, such as diarylmethane derivatives, where two aromatic rings are linked by a methylene (B1212753) bridge. Careful control of reaction conditions is necessary to maximize the yield of the desired monochloromethylated product.

To overcome some of the limitations of the traditional formaldehyde-HCl system, more modern and efficient chloromethylation protocols have been developed. One such method employs a mixture of dimethoxymethane (B151124) (DMM) and chlorosulfonic acid (ClSO₃H), catalyzed by zinc iodide (ZnI₂). researchgate.net This system offers mild reaction conditions and generally provides good to excellent yields of the chloromethylated products. researchgate.net

In this procedure, the aromatic substrate is treated with dimethoxymethane and chlorosulfonic acid in a solvent like dichloromethane (B109758) at a low temperature (e.g., 5-10°C) in the presence of a catalytic amount of zinc iodide. researchgate.net For the chloromethylation of 3-methylanisole, this method has been reported to yield this compound in 82% yield after a reaction time of 2 hours. researchgate.net The catalyst, zinc iodide, is believed to facilitate the formation of the chloromethylating electrophile from the reagents. researchgate.net

Table 1: Zinc Iodide-Catalyzed Chloromethylation of 3-Methylanisole

| Substrate | Reagents | Catalyst (mol%) | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 3-Methylanisole | Dimethoxymethane, Chlorosulfonic Acid | ZnI₂ (5) | 5-10 | 2 | This compound | 82 | researchgate.net |

Transformation from Benzylic Alcohol Precursors

An alternative synthetic route involves a two-step process: the synthesis of the corresponding benzylic alcohol, (4-methoxy-2-methylphenyl)methanol, followed by the conversion of the hydroxymethyl group (-CH₂OH) into a chloromethyl group (-CH₂Cl).

The transformation of primary alcohols into alkyl chlorides is a fundamental reaction in organic synthesis, and thionyl chloride (SOCl₂) is one of the most common and effective reagents for this purpose. The reaction of (4-methoxy-2-methylphenyl)methanol with thionyl chloride produces this compound along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). sciencemadness.org

Reaction Scheme:

(4-methoxy-2-methylphenyl)methanol + SOCl₂ → this compound + SO₂ + HCl

The reaction is often carried out in the presence of a tertiary amine base, such as pyridine, which serves to neutralize the HCl byproduct. youtube.com This prevents potential acid-catalyzed side reactions and drives the reaction to completion. The mechanism involves the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by the chloride ion, often with inversion of configuration if the carbon is chiral, in an Sₙ2 process. youtube.com

Besides thionyl chloride, other reagents can be employed for the chlorination of the benzylic alcohol precursor. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that readily converts primary alcohols to their corresponding chlorides.

Reaction Scheme:

(4-methoxy-2-methylphenyl)methanol + PCl₅ → this compound + POCl₃ + HCl

The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. While highly effective, the use of PCl₅ can sometimes be less chemoselective than thionyl chloride and produces phosphorus oxychloride (POCl₃) and HCl as byproducts, which must be managed.

The necessary precursor, (4-methoxy-2-methylphenyl)methanol, can be synthesized from the readily available starting material, 3-methylanisole. This typically involves a two-step sequence: formylation followed by reduction.

Formylation: An aldehyde group (-CHO) is introduced onto the aromatic ring of 3-methylanisole. This can be accomplished through various electrophilic formylation reactions, such as the Vilsmeier-Haack reaction (using a mixture of dimethylformamide and phosphorus oxychloride) or the Gattermann reaction (using HCN/HCl). Given the activated nature of the substrate, these reactions would proceed to yield 4-methoxy-2-methylbenzaldehyde (B1296303).

Reduction: The resulting aldehyde is then reduced to the primary alcohol. This reduction is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent.

Reaction Scheme:

Step 1 (Formylation): 3-methylanisole → 4-methoxy-2-methylbenzaldehyde

Step 2 (Reduction): 4-methoxy-2-methylbenzaldehyde → (4-methoxy-2-methylphenyl)methanol

This pathway provides a reliable method to access the benzylic alcohol intermediate, which can then be converted to the final target compound as described in sections 2.2.1 and 2.2.2.

Regioselective Functionalization of Substituted Aromatics

The introduction of a functional group onto a substituted benzene (B151609) ring is not random; the identity and position of the existing substituents govern the location of the incoming electrophile. In the case of 4-methoxy-1-methylbenzene (also known as 4-methoxytoluene), the methoxy and methyl groups cooperatively influence the regiochemical outcome of electrophilic substitution reactions such as chloromethylation.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution. This means they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The methoxy group is a powerful activating group due to the resonance effect of the oxygen atom's lone pairs of electrons. These electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This enrichment of electron density makes these positions more attractive to electron-deficient electrophiles. The resonance structures of 4-methoxytoluene illustrate this increased electron density at the carbon atoms ortho and para to the methoxy group. While the methoxy group also exerts a deactivating inductive effect due to the electronegativity of the oxygen atom, the resonance effect is dominant.

The methyl group is a weaker activating group that directs ortho and para through an inductive effect. Alkyl groups are electron-donating, pushing electron density into the ring and thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho or para positions.

In 4-methoxytoluene, the positions ortho to the methoxy group are also meta and ortho to the methyl group. The position para to the methoxy group is occupied by the methyl group. Consequently, electrophilic attack is directed to the positions ortho to the methoxy group. Of the two ortho positions, steric hindrance from the methoxy group can make the position flanked by both the methoxy and methyl groups less accessible. Therefore, the primary site of electrophilic attack is the position ortho to the methoxy group and meta to the methyl group, leading to the formation of this compound.

| Substituent | Activating/Deactivating | Directive Effect | Primary Mechanism |

| Methoxy (-OCH₃) | Activating | Ortho, Para | Resonance (electron-donating) |

| Methyl (-CH₃) | Activating | Ortho, Para | Inductive (electron-donating) |

Methodological Advancements and Process Optimization

The classical approach to chloromethylation, the Blanc reaction, often utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. However, concerns over the formation of carcinogenic byproducts and the need for improved efficiency have driven the development of advanced synthetic methodologies.

The choice of catalyst and the control of the reaction environment are critical for achieving high yields and selectivity in the chloromethylation of 4-methoxytoluene. Lewis acids are commonly employed to generate the electrophilic chloromethylating agent.

Catalytic Systems:

Zinc Chloride (ZnCl₂): A moderately strong Lewis acid, zinc chloride is a traditional catalyst for chloromethylation reactions. It is effective in promoting the reaction of formaldehyde and HCl to form the chloromethyl cation or its precursor.

Aluminum Chloride (AlCl₃): A stronger Lewis acid, aluminum chloride can also be used, but it may lead to the formation of diarylmethane byproducts, especially at higher temperatures.

Tin(IV) Chloride (SnCl₄): Another effective Lewis acid catalyst that can be used in chloromethylation.

Phase-Transfer Catalysts (PTCs): The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to enhance the rate and yield of chloromethylation in biphasic systems. These catalysts facilitate the transfer of reactants between the aqueous and organic phases, improving reaction efficiency.

Reaction Environment Control:

Temperature: Careful control of the reaction temperature is crucial. Lower temperatures generally favor the formation of the desired chloromethylated product and minimize the formation of diarylmethane byproducts, which can arise from the reaction of the product with another molecule of the starting material.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for chloromethylation include chlorinated hydrocarbons and nitroalkanes.

Reagent Stoichiometry: The molar ratio of the reactants, particularly the aromatic substrate, formaldehyde, and HCl, must be carefully controlled to maximize the yield of the desired product and reduce side reactions.

Several strategies can be employed to improve the yield and purity of this compound.

Use of Milder Chloromethylating Agents: To circumvent the harsh conditions of the traditional Blanc reaction, alternative chloromethylating agents can be used. These include chloromethyl methyl ether (MOM-Cl) and methoxyacetyl chloride (MAC). However, the carcinogenicity of some of these reagents necessitates careful handling.

Controlled Addition of Reagents: A slow, controlled addition of the chloromethylating agent or the aromatic substrate can help to maintain a low concentration of the reactive species, thereby minimizing side reactions.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and products, leading to higher purity.

Purification Techniques: After the reaction is complete, the product must be isolated and purified. Common techniques include:

Extraction: To separate the organic product from the aqueous reaction mixture.

Distillation: To purify the product based on its boiling point.

Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

| Parameter | Strategy for Optimization | Rationale |

| Catalyst | Use of phase-transfer catalysts; selection of appropriate Lewis acid strength. | Enhances reaction rate and can improve selectivity. |

| Temperature | Maintain low to moderate temperatures. | Minimizes the formation of diarylmethane byproducts. |

| Reagents | Use of alternative, milder chloromethylating agents. | Can provide better control and reduce hazardous conditions. |

| Purification | Employ distillation and/or recrystallization. | Removes unreacted starting materials and byproducts to achieve high purity. |

Investigation of Reactivity Patterns and Mechanistic Pathways of 2 Chloromethyl 4 Methoxy 1 Methylbenzene

Electrophilic Transformations of the Aromatic Nucleus

The aromatic ring of 2-(chloromethyl)-4-methoxy-1-methylbenzene is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution. The methoxy (B1213986) group at C4 is a strong activating group and is ortho, para-directing. The methyl group at C1 is also an activating, ortho, para-directing group. The chloromethyl group at C2 is weakly deactivating and considered an ortho, para-director.

No specific examples of the halogenation of this compound were found in the provided search results. However, the outcome of such a reaction can be predicted based on the directing effects of the existing substituents. The available positions for substitution are C3, C5, and C6.

Position C3: ortho to the chloromethyl group (C2) and ortho to the methoxy group (C4).

Position C5: ortho to the methoxy group (C4) and meta to both the methyl (C1) and chloromethyl (C2) groups.

Position C6: ortho to the methyl group (C1) and meta to the methoxy group (C4).

The methoxy group is the most powerful activating group, and it strongly directs incoming electrophiles to its ortho positions, C3 and C5. The methyl group also activates the ring, but to a lesser extent, directing to C6. Therefore, halogenation is most likely to occur at positions C3 and C5, with the potential for a mixture of products depending on the specific reaction conditions and the halogenating agent used. Steric hindrance from the adjacent chloromethyl group at C2 might slightly disfavor substitution at C3 compared to C5.

Nitration and Other Electrophilic Aromatic Substitutions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and methyl groups. The directing effects of the substituents determine the regioselectivity of these reactions.

Methoxy Group (-OCH₃): Located at position 4, the methoxy group is a powerful activating group. Through the +M (mesomeric) effect, it donates electron density to the aromatic ring, particularly at the ortho (positions 3 and 5) and para (position 1) positions. This makes it a strong ortho, para-director.

Methyl Group (-CH₃): Situated at position 1, the methyl group is a less potent activating group. It donates electron density primarily through the +I (inductive) effect and hyperconjugation, also directing incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

Chloromethyl Group (-CH₂Cl): Positioned at 2, the chloromethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, like other alkyl groups, it directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

In the case of nitration, the incoming nitronium ion (NO₂⁺) will be directed by the cumulative effects of these substituents. The methoxy group at position 4 is the most influential director. Its ortho positions (3 and 5) are strongly activated. The chloromethyl group at position 2 also directs to positions 3 and 5. The methyl group at position 1 directs to position 5 (its para position at 4 is blocked). Consequently, electrophilic substitution, such as nitration, is anticipated to occur predominantly at the positions ortho to the methoxy group, namely positions 3 and 5.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position of Substitution | Predicted Product | Influence of Substituents |

| 3 | 2-(chloromethyl)-4-methoxy-1-methyl-3-nitrobenzene | Ortho to the strongly activating -OCH₃ group and ortho to the -CH₂Cl group. |

| 5 | 2-(chloromethyl)-4-methoxy-1-methyl-5-nitrobenzene | Ortho to the strongly activating -OCH₃ group, para to the -CH₂Cl group, and para to the -CH₃ group. |

| 6 | 2-(chloromethyl)-4-methoxy-1-methyl-6-nitrobenzene | Ortho to the -CH₃ group, but meta to the strongly activating -OCH₃ group. This product is expected to be a minor isomer. |

In some instances of nitration of highly activated methoxy-substituted aromatics, ipso-substitution can occur, where the nitro group displaces one of the existing substituents. For example, in the nitration of p-methylanisole, attack at the methyl-bearing carbon can lead to the formation of nitrophenols after subsequent reactions. rsc.org

Chemical Modifications of the Methoxy Moiety

The methoxy group, while generally stable, can undergo specific chemical transformations to alter the functionality of the molecule.

Oxidative Conversions to Carbonyl Functionalities

Direct oxidation of the methoxy group to a carbonyl functionality is not a straightforward transformation. However, a two-step conceptual pathway involving oxidative demethylation can achieve this. The methoxy group can first be cleaved to a hydroxyl group, forming a phenol. This resulting phenol can then be oxidized to a quinone, which contains carbonyl functionalities.

Biocatalytic approaches offer a milder alternative for such transformations. For instance, enzymes like vanillyl-alcohol oxidase can catalyze the oxidative demethylation of related phenolic compounds. semanticscholar.org This enzymatic process involves the conversion of a methoxy group to a hydroxyl group, with the potential for subsequent oxidation to a carbonyl-containing species.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group to yield the corresponding phenol is a common transformation. Several reagents are effective for the demethylation of aryl methyl ethers. wikipedia.org

Boron Tribromide (BBr₃): This strong Lewis acid is a highly effective reagent for cleaving aryl methyl ethers, often at room temperature or lower. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org

Strong Protic Acids: Heating the aryl methyl ether in a concentrated solution of a strong acid like hydrogen bromide (HBr) or hydrogen iodide (HI) can effect demethylation. The reaction is initiated by protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl group. wikipedia.org

Thiolates: Nucleophilic reagents such as sodium salts of thiols (thiolates) can also be used for demethylation, particularly in polar aprotic solvents. A practical method utilizes a long-chain, less odorous thiol in the presence of a base. nih.gov

Table 2: Common Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Lewis acidic cleavage |

| Hydrogen Bromide (HBr) | Aqueous solution, high temperature | Sₙ2 attack on the protonated ether |

| Sodium Thiolates (NaSR) | Polar aprotic solvent (e.g., DMF), heating | Nucleophilic displacement (Williamson ether synthesis in reverse) |

Reductive Transformations of Halogen and Chloromethyl Groups

The chloromethyl group is a reactive moiety that can be readily reduced. The typical reductive transformation involves the hydrogenolysis of the carbon-chlorine bond, converting the chloromethyl group into a methyl group. This effectively removes the halogen and reduces the benzylic halide.

Catalytic hydrogenation is a common and efficient method for this transformation. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. Under these conditions, the C-Cl bond is cleaved, and the resulting benzylic radical is quenched by hydrogen. This method is generally selective and does not affect the aromatic ring or the methoxy group. The reduction of benzylic halides is generally more facile than the reduction of aryl halides. organic-chemistry.orglibretexts.org

The product of this reduction would be 4-methoxy-1,2-dimethylbenzene.

Structure-Reactivity Correlations with Related Chemical Entities

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents and their relative positions on the aromatic ring.

Impact of Substituent Position on Reaction Outcomes

The specific arrangement of substituents in this compound leads to a concerted directing effect in electrophilic aromatic substitutions. As discussed in section 3.2.2, the powerful ortho, para-directing methoxy group at C4, reinforced by the ortho, para-directing chloromethyl and methyl groups at C2 and C1 respectively, strongly activates positions 3 and 5 for electrophilic attack.

To illustrate the importance of substituent positioning, consider a hypothetical isomer, 4-(chloromethyl)-2-methoxy-1-methylbenzene . In this case, the directing effects would be different:

The methoxy group at C2 would strongly direct incoming electrophiles to its ortho (C3) and para (C5) positions.

The methyl group at C1 would direct to its ortho (C2-blocked, C6) and para (C4-blocked) positions.

The chloromethyl group at C4 would direct to its ortho positions (C3 and C5).

In this hypothetical isomer, the directing effects of all three groups would converge to strongly favor substitution at positions 3 and 5. This demonstrates that while the individual directing effects of the substituents are inherent, their interplay and the resulting regiochemical outcome are critically dependent on their relative positions on the benzene ring.

Table 3: Comparison of Predicted Regioselectivity for Isomeric Compounds

| Compound | Major Sites of Electrophilic Attack | Rationale |

| This compound | 3 and 5 | The powerful directing effect of the C4-methoxy group is reinforced by the directing effects of the C1-methyl and C2-chloromethyl groups towards these positions. |

| 4-(chloromethyl)-2-methoxy-1-methylbenzene | 3 and 5 | The strong directing effect of the C2-methoxy group aligns with the directing effects of the C1-methyl and C4-chloromethyl groups, leading to high selectivity for these sites. |

Analysis of Electronic and Steric Influences on Reactivity

The reactivity of the benzylic chloride in this compound is profoundly influenced by the electronic properties of the substituents on the aromatic ring and the steric environment around the reactive center. These factors dictate the compound's propensity to undergo nucleophilic substitution reactions, primarily through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The interplay between the electron-donating methoxy and methyl groups and the spatial arrangement of the ortho-methyl group creates a distinct reactivity profile.

Electronic Influences

The rate and mechanism of nucleophilic substitution at a benzylic carbon are highly sensitive to the electronic effects of the substituents on the benzene ring. In this compound, both the methoxy group at the para-position and the methyl group at the ortho-position are electron-donating groups, which significantly activate the molecule towards substitution reactions that proceed through a carbocation intermediate (SN1 pathway).

Methoxy Group (para-position): The para-methoxy group exerts a powerful electron-donating effect primarily through resonance (+R effect). Its lone pair of electrons can delocalize into the benzene ring, stabilizing the transition state leading to the formation of a benzylic carbocation. This stabilization is crucial for reactions following an SN1 mechanism, where the rate-determining step is the ionization of the carbon-chlorine bond to form this intermediate doubtnut.com. The methoxy group's ability to increase electron density in the ring makes the formation of the carbocation significantly more favorable byjus.com. Studies on the solvolysis of substituted benzyl (B1604629) chlorides have demonstrated this effect quantitatively. For instance, 4-methoxybenzyl chloride undergoes solvolysis at a rate many orders of magnitude faster than benzyl chloride itself or derivatives with electron-withdrawing groups nih.govnih.govresearchgate.net.

Methyl Group (ortho-position): The methyl group is also electron-donating, though to a lesser extent than the methoxy group. It operates through two main effects: the inductive effect (+I), where it donates electron density through the sigma bond framework, and hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds into the pi system of the ring. Both effects contribute to stabilizing the adjacent benzylic carbocation.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides This table illustrates the powerful activating effect of an electron-donating group like methoxy compared to electron-withdrawing groups in a reaction that proceeds via a carbocation-like transition state.

| Compound | Substituent(s) | Relative First-Order Rate Constant (ksolv) in 20% Acetonitrile/Water |

| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 s⁻¹ |

| 3,4-Dinitrobenzyl chloride | 3-NO₂, 4-NO₂ | 1.1 x 10⁻⁸ s⁻¹ |

| Data sourced from studies on the solvolysis of ring-substituted benzyl chlorides nih.govnih.govresearchgate.net. |

Steric Influences

Steric hindrance refers to the spatial obstruction caused by atoms or groups of atoms near a reaction site nih.gov. In the context of this compound, the primary source of steric hindrance is the methyl group located at the ortho-position relative to the chloromethyl group.

The impact of steric hindrance is highly dependent on the reaction mechanism chemistrysteps.com:

SN2 Reactions: The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The reaction proceeds through a crowded pentacoordinate transition state. The presence of the ortho-methyl group in this compound physically blocks the trajectory of the incoming nucleophile, making it more difficult to approach the electrophilic carbon from the rear oup.comnih.gov. This steric hindrance raises the energy of the SN2 transition state, significantly slowing down or preventing reactions that would otherwise follow this pathway.

SN1 Reactions: In an SN1 reaction, the leaving group departs first to form a planar, sp²-hybridized carbocation intermediate. This change in geometry alleviates the steric crowding that was present in the tetrahedral starting material chemistrysteps.com. The nucleophile can then attack the planar carbocation from either face. Therefore, the steric hindrance from the ortho-methyl group has a much smaller, and often negligible, inhibitory effect on the rate of an SN1 reaction compared to an SN2 reaction chemistrysteps.com.

Synergistic Effect

The electronic and steric factors in this compound work in concert to strongly favor an SN1 mechanistic pathway over an SN2 pathway. The powerful electronic stabilization of the benzylic carbocation by the para-methoxy and ortho-methyl groups makes the SN1 route electronically favorable. Simultaneously, the steric hindrance imposed by the ortho-methyl group makes the SN2 route sterically unfavorable. This synergy results in a compound that is highly susceptible to nucleophilic substitution reactions that can proceed through a carbocation intermediate, such as solvolysis in polar protic solvents or Friedel-Crafts-type alkylations.

Table 2: Summary of Electronic and Steric Effects on Reaction Pathways This table summarizes the influence of each substituent on the two primary nucleophilic substitution mechanisms.

| Substituent | Effect | Influence on SN1 Pathway | Influence on SN2 Pathway |

| 4-Methoxy | Electronic (+R > +I) | Strongly Activating: Stabilizes carbocation intermediate through resonance. | Ambivalent/Slightly Deactivating: Facilitates C-Cl bond breaking but hinders nucleophile approach. |

| 2-Methyl | Electronic (+I, Hyperconjugation) | Activating: Stabilizes carbocation intermediate. | Ambivalent: Similar to the methoxy group but weaker. |

| 2-Methyl | Steric | Minimal Effect: Steric strain is relieved in the planar carbocation. | Strongly Deactivating: Hinders backside attack of the nucleophile. |

Comprehensive Spectroscopic Analysis of this compound Remains Elusive in Public Databases

A thorough search of publicly available scientific databases and chemical repositories has revealed a significant lack of detailed spectroscopic data for the compound this compound. While basic information such as its molecular formula (C9H11ClO) and molecular weight (170.64 g/mol ) is accessible, in-depth experimental spectra, crucial for a comprehensive structural analysis, are not readily found. sigmaaldrich.comuni.lu

This scarcity of information prevents a detailed discussion and presentation of its spectroscopic profile as outlined in the requested article structure. Specifically, experimental data for ¹H NMR, ¹³C NMR, advanced 2D NMR (COSY, HSQC, HMBC), FT-IR, and Raman spectroscopy for this compound could not be located.

Although spectral data for related isomers such as 2-(chloromethyl)-1-methoxy-4-methylbenzene (B1608580) and other similar compounds are available, a scientifically accurate article on this compound cannot be generated without its specific experimental data. sigmaaldrich.comnih.govnist.govnist.govnist.gov The principles of spectroscopy dictate that even minor changes in molecular structure, such as the relative positions of substituents on the benzene ring, can lead to significant differences in spectral patterns. Therefore, extrapolating data from isomers would not meet the required standard of scientific accuracy for the specified compound.

Further research in specialized, proprietary databases or new experimental work would be necessary to generate the comprehensive spectroscopic analysis requested.

Comprehensive Spectroscopic Analysis and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization (ESI-MS) Fragmentation Analysis

The primary fragmentation pathways for the [M+H]⁺ ion of 2-(chloromethyl)-4-methoxy-1-methylbenzene would likely involve the most labile bonds. A key fragmentation would be the neutral loss of HCl, a common pathway for chloromethylated aromatic compounds. Another significant fragmentation would be the cleavage of the C-Cl bond to form a highly stable benzylic carbocation, which is resonance-stabilized by the electron-donating methyl and methoxy (B1213986) groups on the aromatic ring. Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group.

Predicted data for common ESI-MS adducts of the parent molecule are available and provide a basis for identifying the molecular ion in an experimental setting. uni.luuni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.05712 |

| [M+Na]⁺ | 193.03906 |

| [M+NH₄]⁺ | 188.08366 |

| [M+K]⁺ | 209.01300 |

| [M-H]⁻ | 169.04256 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. nih.govthermofisher.com This technique can differentiate between compounds having the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound, the molecular formula is C₉H₁₁ClO. sigmaaldrich.com HRMS would provide a highly accurate mass measurement that confirms this specific combination of atoms. The theoretical monoisotopic mass is 170.04984 Da. uni.luuni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass, typically within a few parts per million (ppm), would validate the compound's elemental composition.

Table 2: Elemental Composition and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClO |

| Nominal Mass | 170 Da |

| Monoisotopic Mass (Calculated) | 170.04984 Da |

Data sourced from uni.luuni.lusigmaaldrich.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption is primarily due to the excitation of electrons from lower to higher energy orbitals, typically π → π* and n → π* transitions in aromatic compounds.

Specific experimental UV-Vis spectra for this compound are not available in the surveyed literature. However, the spectrum is expected to be dominated by the π → π* transitions of the substituted benzene (B151609) ring. The presence of the methoxy group (an auxochrome) and the methyl and chloromethyl groups on the benzene ring will influence the wavelength and intensity of these absorptions compared to unsubstituted benzene. The electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima. In related compounds like 4-methoxybenzyl chloride, this shift is observed. nih.gov The absorption spectrum of the parent benzyl (B1604629) cation, which could be formed from this molecule, shows a strong band at 303 nm. rsc.org

X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. ias.ac.in No published crystal structure for this compound could be located in the searched databases. Therefore, the following sections are based on theoretical considerations and data from analogous structures.

Determination of Molecular Geometry and Conformational Preferences

In the absence of experimental crystallographic data, the molecular geometry can be predicted based on standard bonding principles. The central benzene ring would be planar. The substituents—methyl, methoxy, and chloromethyl groups—are attached to this ring. The bond angles around the sp²-hybridized carbons of the ring would be approximately 120°. The geometry around the sp³-hybridized carbons of the methyl and chloromethyl groups would be tetrahedral, with bond angles close to 109.5°.

Conformational flexibility would exist due to rotation around the single bonds, specifically the C(ring)–C(chloromethyl), C(ring)–O(methoxy), and O–C(methyl) bonds. The preferred conformation in the solid state would be the one that allows for the most efficient crystal packing and stabilization through intermolecular forces.

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. rsc.org For this compound, the crystal packing would be stabilized by a combination of weak intermolecular forces. mdpi.comacs.org

Given the functional groups present, the following interactions are expected to be significant:

Dipole-Dipole Interactions: The polar C-O and C-Cl bonds create molecular dipoles, which would lead to electrostatic dipole-dipole interactions that help to organize the molecules in the crystal.

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the hydrogen atoms of the methyl or chloromethyl groups and the oxygen atom of the methoxy group on an adjacent molecule.

C-H···π Interactions: The hydrogen atoms of the alkyl groups could interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

These varied and relatively weak interactions would collectively determine the final three-dimensional supramolecular architecture of the crystal. ias.ac.in

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular properties of substituted benzene (B151609) derivatives. isroset.org These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). isroset.org The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate the minimum energy conformation on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene Derivative (DFT/B3LYP) Note: This table presents typical calculated values for a related substituted benzene to illustrate the output of a geometry optimization. Specific values for 2-(chloromethyl)-4-methoxy-1-methylbenzene would require a dedicated computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 | C-C-C (ring) | 120.0 |

| C-H | 1.08 | H-C-C | 120.0 |

| C-Cl | 1.78 | C-C-Cl | 111.0 |

| C-O | 1.36 | C-O-C | 118.0 |

Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated from the optimized geometry. isroset.org These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. The assignments of these modes, which describe specific bond stretches, bends, and torsions, are often performed using Total Energy Distribution (TED) analysis. isroset.org

A strong correlation is generally observed between the theoretically calculated vibrational frequencies and experimental data, though theoretical values are often systematically higher. epstem.net To improve accuracy, calculated frequencies are typically multiplied by appropriate scaling factors. epstem.net The excellent agreement that can be achieved between calculated and experimental spectra allows for a confident and detailed assignment of the vibrational modes. nih.govresearchgate.net This analysis is particularly sensitive to the dynamics of the methyl and methoxy (B1213986) groups, including their torsional motions. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily polarized and suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In substituted benzenes, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of electron-donating groups like methyl and methoxy and the electron-withdrawing chloromethyl group influences the energies of these orbitals. The analysis of FMOs helps predict the most reactive positions within a molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzene Note: This table provides illustrative values. The actual energies depend on the specific molecule and the level of theory used.

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.34 |

| Energy Gap (ΔE) | 5.18 |

Molecular Reactivity and Electronic Structure Descriptors

To further quantify and visualize reactivity, various electronic structure descriptors are calculated. These tools provide a more nuanced view of the electron distribution and its implications for chemical interactions.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net It visualizes the electrostatic potential on the electron density surface of the molecule. wolfram.com Different colors are used to represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govwolfram.com Green represents areas of near-zero or neutral potential. wolfram.com

For this compound, the MESP map is expected to show significant negative potential around the highly electronegative oxygen atom of the methoxy group and the chlorine atom of the chloromethyl group, making these the most likely sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms, particularly those on the methyl groups, would exhibit positive potential, indicating sites susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. q-chem.comnumberanalytics.com It investigates charge delocalization through hyperconjugative interactions, which are stabilizing donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.netdergipark.org.tr

Table 3: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Note: This table illustrates significant hyperconjugative interactions found in similar aromatic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | 18.5 | n → π |

| π (C-C) | σ (C-Cl) | 5.2 | π → σ |

| LP (Cl) | σ (C-C) | 2.1 | n → σ |

| σ (C-H) | σ (C-C) | 4.8 | σ → σ* |

Fukui Function Analysis for Reactive Sites

To predict the reactivity of this compound, Fukui function analysis is a critical tool. This method helps in identifying which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the changes in electron density. researchgate.net For instance, in related aromatic compounds, the carbon atoms of the benzene ring, the chloromethyl group, and the oxygen of the methoxy group would be key sites of interest. The analysis would quantify the local reactivity, indicating, for example, that the carbon atom attached to the chlorine is a likely site for nucleophilic attack.

Advanced Electron Density Analysis

The intricate details of chemical bonding and non-covalent interactions within this compound can be unraveled through advanced electron density analysis techniques.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, defines chemical bonds based on the topology of the electron density. wikipedia.orgias.ac.in An AIM analysis of this compound would involve locating bond critical points (BCPs) between the atoms. uni-rostock.deresearchgate.net The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the nature of the chemical bonds. researchgate.net For example, the C-Cl bond would be expected to exhibit characteristics of a polar covalent bond, while the C-C bonds within the benzene ring would show features of delocalized covalent bonding.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Investigations

The Electron Localization Function (ELF) provides a visual representation of electron pair localization, offering insights into the nature of chemical bonds and lone pairs. researchgate.netnih.gov For this compound, an ELF analysis would map regions of high electron localization, corresponding to covalent bonds and the lone pairs on the oxygen and chlorine atoms.

Complementary to ELF, the Reduced Density Gradient (RDG) method is employed to visualize and characterize non-covalent interactions. researchgate.netphyschemres.org An RDG analysis would identify and differentiate between van der Waals interactions, steric clashes, and potential weak hydrogen bonds within the molecule and in its potential crystal lattice.

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the identification and characterization of compounds. researchgate.net For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be performed.

The predicted ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies would provide a theoretical IR spectrum, allowing for the identification of characteristic vibrational modes, such as the C-H stretching of the methyl and aromatic groups, the C-O stretching of the methoxy group, and the C-Cl stretching of the chloromethyl group.

Assessment of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-electron systems can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. mdpi.comtcichemicals.com Computational methods can predict the NLO response of a molecule by calculating its hyperpolarizability. For this compound, a computational assessment would determine its potential as an NLO material by quantifying its first and second hyperpolarizabilities. The presence of the electron-donating methoxy group and the benzene ring suggests that it might possess modest NLO properties.

Thermochemical and Kinetic Studies via Computational Methods

Computational methods are instrumental in determining the thermochemical properties and reaction kinetics of chemical processes. mdpi.com For this compound, theoretical calculations could predict its enthalpy of formation, entropy, and heat capacity.

Furthermore, computational kinetic studies could investigate the mechanisms and energy barriers of its potential reactions, such as nucleophilic substitution at the chloromethyl group. researchgate.net This would involve locating transition state structures and calculating activation energies, providing a detailed understanding of its reactivity from a thermodynamic and kinetic perspective.

Strategic Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

2-(chloromethyl)-4-methoxy-1-methylbenzene serves as a key starting material for the elaboration of intricate molecular frameworks. Its utility lies in its ability to introduce the 4-methoxy-2-methylbenzyl moiety into target molecules, which can then be carried through subsequent reaction steps to yield complex final products.

The compound is a valuable reagent for the diversification of aromatic scaffolds, primarily through reactions involving its benzylic chloride functionality. The electron-donating nature of the methoxy (B1213986) and methyl groups on the aromatic ring activates the benzylic position, making the chlorine atom a good leaving group in nucleophilic substitution reactions and facilitating electrophilic aromatic substitution on other rings via Friedel-Crafts alkylation. chemguide.co.uk

In Friedel-Crafts alkylation, this compound can react with other aromatic compounds, such as benzene (B151609) or toluene, in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uk This reaction attaches the 4-methoxy-2-methylbenzyl group to the second aromatic ring, creating more complex diarylmethane-type structures. The position of attachment on the other aromatic ring is guided by its own directing groups. chemguide.co.uk

Furthermore, the chloromethyl group can be replaced by a variety of nucleophiles to introduce new functional groups. This allows for the synthesis of a library of derivatives from a single starting material, diversifying the available aromatic building blocks for further synthetic steps.

Table 1: Examples of Reactions for Aromatic Scaffold Diversification

| Reaction Type | Reactant | Reagent/Catalyst | Product Type |

| Friedel-Crafts Alkylation | Benzene | AlCl₃ | Diphenylmethane derivative |

| Nucleophilic Substitution | Sodium Cyanide | Solvent (e.g., DMSO) | Benzyl (B1604629) cyanide derivative |

| Nucleophilic Substitution | Sodium Azide (B81097) | Solvent (e.g., DMF) | Benzyl azide derivative |

| Nucleophilic Substitution | Phenoxide | Base (e.g., K₂CO₃) | Benzyl phenyl ether derivative |

Heterocyclic compounds are crucial in many areas of chemistry, and this compound provides a pathway for their synthesis. The reactive chloromethyl group can act as an electrophile in cyclization reactions. By reacting with a molecule containing two nucleophilic sites, it can facilitate the formation of a new ring that incorporates the benzyl fragment.

For instance, it can be used in reactions to form nitrogen-containing heterocycles. Reaction with a primary amine that contains another nucleophilic group (like a thiol or hydroxyl) can lead to the formation of substituted thiazines or oxazines after a subsequent cyclization step. The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry, where such scaffolds are often essential for biological activity.

Building Block for Compounds with Defined Molecular Architecture

The compound's defined structure, with its specific substitution pattern, makes it an ideal building block for creating larger molecules where precise spatial arrangement of atoms is required. This is particularly important in the development of new pharmaceuticals and agrochemicals, where molecular shape is critical for activity.

This compound and its isomers serve as important intermediates in the synthesis of molecules for pharmaceutical research and development. biosynth.com The 4-methoxybenzyl group, often referred to as a para-methoxybenzyl (PMB) ether when attached to an oxygen, is a common protecting group for alcohols in multi-step organic synthesis due to its stability and selective removal. While this compound is a chloromethyl derivative and not a PMB ether itself, it is used to introduce similarly functionalized benzyl moieties.

A key application for related isomers is in the synthesis of hair dye components. For example, the related intermediate 4-nitro-2-methoxymethyl-chlorobenzene is used to synthesize 2-methoxymethyl-1,4-benzenediamine, a key component in oxidative hair coloring products. google.com The synthesis involves a nucleophilic displacement of the chlorine, demonstrating the utility of the chloromethyl group in building more complex aniline (B41778) derivatives. google.com

Table 2: Application as an Intermediate in Synthesis

| Intermediate | Reaction Sequence | Final Product Class | Application |

| 4-nitro-2-methoxymethyl-chlorobenzene | Nucleophilic displacement, reduction of nitro group | Substituted benzenediamine | Hair Dyes google.com |

| This compound | Multi-step synthesis | Biologically active molecules | Pharmaceutical Testing biosynth.com |

The structural motifs present in this compound are also found in various agrochemicals. Its role as a synthetic precursor allows for the construction of novel pesticides and herbicides. The development of new agrochemicals often relies on the ability to generate a wide variety of structures for screening, and versatile building blocks like this are essential to that process. The synthesis often involves connecting the benzyl fragment to another molecular component, which may be a heterocycle or another functional group known to impart pesticidal or herbicidal activity.

Role in Polymer and Resin Synthesis

In the field of materials science, this compound can be utilized in the synthesis of polymers and resins. The reactive chloromethyl group is the key to its function in this context. It can participate in polymerization reactions, such as polycondensation, with appropriate co-monomers.

For example, it can react with difunctional nucleophiles like bisphenols or diamines to form polymers. The chloromethyl group on one molecule reacts with a nucleophilic site on another, and this process repeats to build a long polymer chain. The methoxy and methyl groups on the benzene ring remain as pendant groups on the polymer backbone, influencing the final material's properties, such as its solubility, thermal stability, and mechanical characteristics. This makes it a useful monomer for creating specialty polymers with tailored properties for specific applications in materials science.

Integration into Catalytic Systems

The reactivity of the benzylic chloride in this compound makes it a valuable substrate for a variety of catalytic transformations. These reactions leverage the facile cleavage of the carbon-chlorine bond to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse array of downstream products.

Substrate in Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

This compound is a viable candidate for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which typically employs a palladium catalyst, facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. nih.govrsc.org As a benzylic halide, this compound can readily undergo oxidative addition to a low-valent palladium center, initiating the catalytic cycle. dntb.gov.ua

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. dntb.gov.ua The presence of the electron-donating methoxy group on the benzene ring of this compound can influence the electronic properties of the molecule and, consequently, its reactivity in these catalytic cycles.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of analogous benzyl chlorides and bromides is well-established, providing a strong indication of its potential utility. Research has shown that benzyl halides can be effectively coupled with a variety of arylboronic acids under palladium catalysis to form diarylmethane structures, which are significant motifs in many biologically active compounds and materials. rsc.orgrsc.org

The table below presents representative conditions for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids, illustrating the typical catalysts, bases, and solvents employed in such transformations. These examples serve as a guide for the potential application of this compound in similar reactions.

Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides

| Benzyl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | Phenylboronic acid | Pd(OAc)2 / NHC | K3PO4 | Toluene | 95 | researchgate.net |

| 4-Methoxybenzyl chloride | Phenylboronic acid | PdCl2(dppf) | Cs2CO3 | THF/H2O | 85 | nih.gov |

| Benzyl bromide | 4-Tolylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 92 | researchgate.net |

| 2-Chlorobenzyl chloride | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 88 | nih.gov |

Involvement in Photoredox and Dual Catalysis Methodologies

In recent years, photoredox and dual catalytic systems have emerged as powerful tools for organic synthesis, enabling reactions under mild conditions with high selectivity. The cleavage of the C-Cl bond in benzylic chlorides like this compound can be efficiently promoted by these methods.

Visible-light photoredox catalysis often involves the generation of radical intermediates from stable precursors. Benzyl chlorides, including structurally similar compounds to this compound, have been shown to undergo reductive homocoupling in the presence of a photocatalyst and a zirconocene (B1252598) co-catalyst. nih.gov This methodology facilitates the formation of bibenzyl structures, which are prevalent in natural products. dntb.gov.ua For instance, the reductive homocoupling of 4-methoxybenzyl chloride has been achieved in good yield, demonstrating the feasibility of this approach for methoxy-substituted benzyl chlorides.

Dual catalytic systems, which combine two different catalytic cycles, have also been employed to functionalize benzyl chlorides. A notable example is the use of a nickel/photoredox dual catalytic system for the reductive cross-coupling of benzyl chlorides with other electrophiles, such as vinyl bromides. nih.gov This approach allows for the formation of new C(sp³)–C(sp²) bonds under mild conditions. Another dual catalytic strategy involves the coupling of benzyl chlorides with aryl halides using a nickel and a cobalt co-catalyst, providing a route to diarylmethanes. nih.gov

The following table showcases examples of photoredox and dual catalytic reactions involving benzyl chlorides, highlighting the versatility of these methods for C-C bond formation.

Examples of Photoredox and Dual Catalysis with Benzyl Chlorides

| Benzyl Chloride | Coupling Partner | Catalytic System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl chloride | - | Ir(ppy)3 / Cp2ZrCl2 | Homocoupling | 82 | nih.gov |

| Benzyl chloride | 1-Bromo-4-vinylbenzene | NiBr2·diglyme / Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Cross-coupling | 91 | nih.gov |

| Benzyl chloride | Phenyl iodide | Ni(dtbbpy)Br2 / Co(Pc) | Cross-electrophile coupling | 40 | nih.gov |

| 4-Chlorobenzyl chloride | Acrylonitrile | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Lutidine | Giese coupling | 95 | acs.org |

The strategic integration of this compound into these advanced catalytic systems opens avenues for the synthesis of a wide range of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of its benzylic chloride group, modulated by the electronic effects of the methoxy and methyl substituents, makes it a valuable and versatile building block in the synthetic chemist's toolbox.

Prospective Research Directions and Innovation

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of chloromethylated aromatic compounds often involves reagents and conditions that are environmentally problematic. A significant area of future research is the development of sustainable and "green" synthetic pathways to produce 2-(chloromethyl)-4-methoxy-1-methylbenzene.

Research Focus:

Alternative Chloromethylating Agents: Investigation into less hazardous alternatives to conventional chloromethylating agents is a priority. This includes exploring in-situ generation of the reactive species to minimize handling and exposure. google.com

Green Solvents: Replacing traditional chlorinated solvents with more environmentally benign options is crucial. Research has shown the potential of using anisole, a related compound, as a green solvent for certain reactions, which could be extended to the synthesis of its derivatives. mdpi.com

Catalyst Development: The use of solid acid catalysts or recyclable catalysts can reduce waste and improve the environmental profile of the synthesis. researchgate.net For instance, zinc iodide has been shown to be an effective catalyst for the chloromethylation of some aromatic compounds under mild conditions. researchgate.net A patent describes an environmentally friendly process for the chloromethylation of substituted benzenes using a catalytic amount of a short-chain carboxylic acid. google.com

Key Research Goals:

Increasing reaction efficiency and atom economy.

Minimizing the use and generation of hazardous substances. mdpi.com

Developing processes that operate at lower temperatures and pressures.

A comparative table of traditional versus potential green synthetic routes is presented below.

| Feature | Traditional Synthesis | Prospective Green Synthesis |

| Chloromethylating Agent | Formaldehyde (B43269)/HCl, Chloromethyl methyl ether | In-situ generated agents, Dimethoxymethane (B151124) researchgate.net |

| Solvent | Chlorinated hydrocarbons (e.g., CCl4) | Anisole mdpi.com, Ionic liquids, Supercritical CO2 |

| Catalyst | Strong Lewis acids (e.g., ZnCl2, AlCl3) | Recyclable solid acids, Zinc iodide researchgate.net, Phase-transfer catalysts |

| Byproducts | Acidic waste, Organic pollutants | Water, Recyclable materials |

High-Throughput Screening for Novel Reactivity and Functionalization

High-Throughput Screening (HTS) offers a powerful platform for rapidly evaluating the reactivity of this compound with a vast array of substrates and catalysts. This approach can accelerate the discovery of new chemical transformations and functionalization reactions.

Methodology: HTS involves the use of automated robotic platforms to perform hundreds or thousands of chemical reactions in parallel, typically on a microplate scale. technologynetworks.comchemrxiv.org By systematically varying reactants, catalysts, and conditions, researchers can quickly identify "hits"—reactions that yield novel products or exhibit unexpected reactivity. chemrxiv.org

Potential Discoveries:

Novel Coupling Reactions: Screening against diverse catalyst libraries could uncover new cross-coupling partners, leading to the synthesis of complex molecular architectures.

Asymmetric Functionalization: HTS can be employed to screen chiral catalysts for the enantioselective functionalization of the chloromethyl group, producing valuable chiral building blocks.

Discovery of Bioactive Scaffolds: Screening the compound against biological targets could identify new pharmacophores or lead compounds for drug discovery. utsouthwestern.edu

The Tox21 program, for example, has demonstrated the power of HTS in evaluating the biological activity of a large library of chemicals, a strategy that could be adapted to explore the reactivity of specific compounds like this compound. tox21.gov

Integration of Machine Learning in Reaction Prediction and Optimization

Applications for this compound:

Yield Prediction: ML models can be trained on experimental data to predict the yield of reactions involving this compound under various conditions (e.g., temperature, solvent, catalyst). bohrium.comnih.gov This can significantly reduce the number of experiments needed for optimization. preprints.org

Reaction Optimization: AI platforms can systematically explore the multidimensional space of reaction parameters to find the optimal conditions for a desired transformation, often exceeding the efficiency of human-led experimentation. technologynetworks.com

Predicting Novel Reactivity: By learning the underlying principles of chemical reactivity from large reaction databases, ML models can predict previously unknown reactions or identify the most promising substrates for achieving a specific functionalization. researchgate.netrsc.org

Recent studies have shown that ML can accurately predict reaction performance and even help in understanding reaction mechanisms by identifying key molecular features that drive the outcome. nih.govrsc.org This predictive power can guide chemists in designing more efficient and innovative synthetic strategies. rsc.org

| Machine Learning Application | Potential Impact on Research |

| Reaction Outcome Prediction | Accurately forecasts products and yields, reducing trial-and-error experimentation. researchgate.net |

| Automated Synthesis Planning | Generates optimal synthetic pathways, accelerating the discovery of complex molecules. acs.org |

| Catalyst and Reagent Selection | Recommends the best catalysts and reagents for a specific transformation from large databases. mdpi.com |

| Mechanism Elucidation | Provides insights into reaction mechanisms by analyzing the features that influence reactivity. nih.gov |

Exploration of Unconventional Applications in Emerging Fields

The unique substitution pattern of this compound—a reactive chloromethyl group, an electron-donating methoxy (B1213986) group, and a methyl group on an aromatic ring—makes it an intriguing candidate for applications beyond its traditional role as a synthetic intermediate.

Potential Areas of Exploration:

Materials Science: The compound could serve as a monomer or functionalizing agent for creating novel polymers or surface coatings. Its aromatic structure could impart desirable thermal or mechanical properties, while the chloromethyl group allows for covalent attachment to surfaces or other polymer chains.

Nanotechnology: It could be used to functionalize nanoparticles, such as mesoporous silica, for applications in targeted drug delivery or catalysis. nih.gov The specific stereoelectronic properties could influence the loading and release of cargo molecules.

Functional Dyes and Probes: Derivatization of the core structure could lead to new fluorescent probes for chemical sensing or biological imaging. The methoxy group's electron-donating nature can be tuned to modulate the photophysical properties of larger conjugated systems.

Anion-Exchange Materials: The chloromethyl group is a common precursor for creating quaternary ammonium (B1175870) functional groups used in anion-exchange resins. mdpi.com Novel resins based on this specific aromatic backbone could exhibit unique selectivity for certain anions, such as perrhenate, in industrial recovery processes. mdpi.com

Future research in these emerging areas will require interdisciplinary collaboration to fully exploit the potential of this versatile chemical building block.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR reveals distinct signals for the chloromethyl group (~δ 4.5 ppm) and methoxy group (~δ 3.8 ppm). ¹³C NMR confirms substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 186 (M⁺) and isotopic patterns for chlorine aid identification .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmaceutical intermediates) .

How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The methoxy group is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution, while the chloromethyl group is electron-withdrawing (-I effect), directing reactivity to specific positions. For Suzuki-Miyaura couplings:

- Pd Catalysts : Pd(PPh₃)₄ in toluene/ethanol at 80°C achieves coupling with aryl boronic acids, yielding biaryl derivatives (70–85% yield) .

- Challenges : Competing elimination reactions may occur; additives like Cs₂CO₃ suppress side pathways .

Data Contradiction Note : Some studies report lower yields with bulkier boronic acids due to steric hindrance, necessitating tailored ligand systems (e.g., XPhos) .

How can researchers design biological assays to evaluate the antimicrobial potential of this compound derivatives?

Advanced Research Question

- Strain Selection : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution assays (CLSI guidelines) .

- Controls : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls.

- Mechanistic Studies : Combine MIC assays with fluorescence microscopy to assess membrane disruption or nucleic acid binding .

Caution : Chloromethyl derivatives may exhibit cytotoxicity; evaluate IC₅₀ values in mammalian cell lines (e.g., HEK293) to gauge selectivity .

How can discrepancies in reported reactivity data between this compound and its structural analogs be reconciled?

Advanced Research Question

Contradictions often arise from substituent effects. For example:

- Bromo vs. Chloro Analogs : Bromine’s higher polarizability increases reactivity in SN2 reactions, but chloro derivatives show better stability under acidic conditions .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states, explaining experimental variances .

Recommendation : Cross-validate data using multiple techniques (e.g., kinetic studies, Hammett plots) and consult databases like PubChem for comparative datasets .

What are the stability considerations for storing this compound, and how can decomposition be monitored?

Basic Research Question

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group .

- Stability Indicators : Monitor via:

- FT-IR : Disappearance of C-Cl stretch (~650 cm⁻¹).

- TLC : New spots indicating degradation products .

Critical Note : Aqueous solutions (pH > 9) accelerate decomposition; use buffered systems only for short-term experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products